
Methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate
Descripción general
Descripción
Methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate: is a chemical compound characterized by its bromomethyl group and tert-butyldimethylsilyl ether group attached to a benzoate structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-(bromomethyl)benzoic acid and tert-butyldimethylsilyl chloride.
Reaction Steps:
The benzoic acid is first converted to its methyl ester using methanol in the presence of an acid catalyst.
The bromomethyl group is then introduced through a halogenation reaction.
Finally, the tert-butyldimethylsilyl group is added using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The tert-butyldimethylsilyl ether can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium cyanide (NaCN) in aqueous solution.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 2-(bromomethyl)benzoic acid.
Reduction: 2-(bromomethyl)benzyl alcohol.
Substitution: Nitriles or other nucleophiles.
Hydrolysis: Benzoic acid or its derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
Mecanismo De Acción
The compound exerts its effects through its reactive functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the tert-butyldimethylsilyl ether group can be hydrolyzed to reveal the underlying benzoate structure. These reactions are crucial in various synthetic pathways and biological processes.
Comparación Con Compuestos Similares
Methyl 2-(bromomethyl)acrylate: Similar structure but lacks the tert-butyldimethylsilyl group.
Methyl 2-(chloromethyl)benzoate: Similar benzoate structure but with a chloromethyl group instead of bromomethyl.
Methyl 2-(bromomethyl)benzoate: Similar to the compound but without the tert-butyldimethylsilyl ether group.
Uniqueness: The presence of the tert-butyldimethylsilyl ether group in this compound provides additional stability and reactivity compared to similar compounds, making it more versatile in synthetic applications.
Methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Propiedades
IUPAC Name |
methyl 2-(bromomethyl)-3-[tert-butyl(dimethyl)silyl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO3Si/c1-15(2,3)20(5,6)19-13-9-7-8-11(12(13)10-16)14(17)18-4/h7-9H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPIDFXZGOIPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
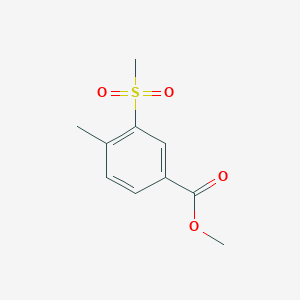
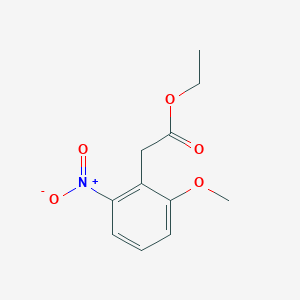
![2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427081.png)
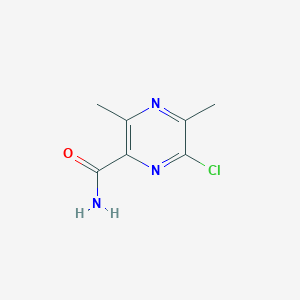
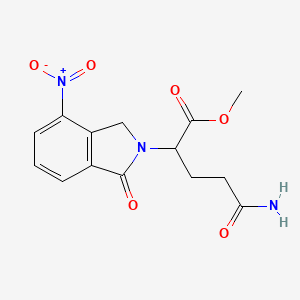
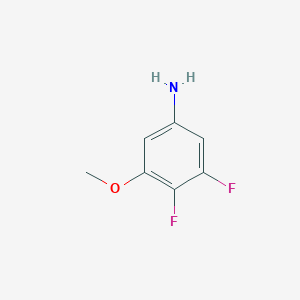
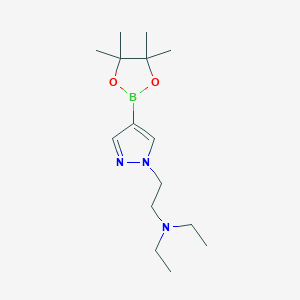
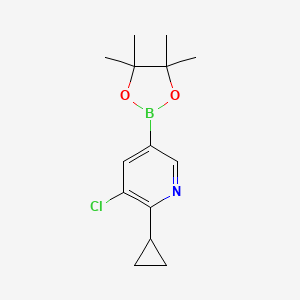
![2-Chlorodibenzo[f,h]quinoxaline](/img/structure/B1427092.png)
![5,7-Dichloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1427093.png)
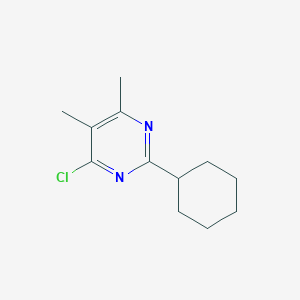
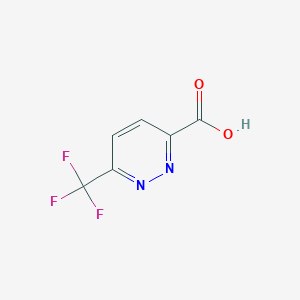
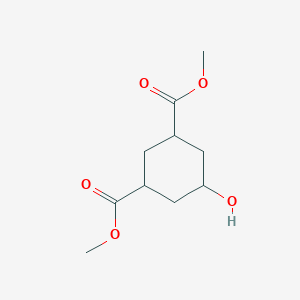
![3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine](/img/structure/B1427099.png)
